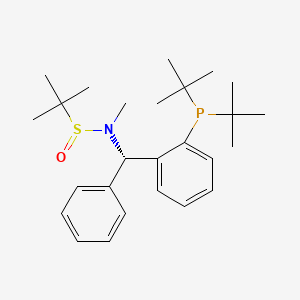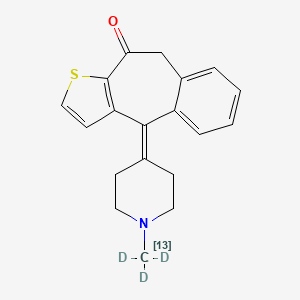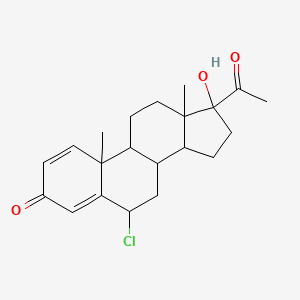
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is a synthetic steroid compound It is part of the pregnane family, which includes various steroids with a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Chlorination: Addition of chlorine atoms to the steroid nucleus.
Dehydrogenation: Removal of hydrogen atoms to form double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as continuous flow chemistry and catalytic processes to ensure high yield and purity. The exact methods can vary depending on the desired scale and specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
Aplicaciones Científicas De Investigación
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory and immunosuppressive agent.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- involves binding to specific steroid receptors in the body. This binding can modulate the expression of genes involved in inflammation and immune response, leading to its anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include glucocorticoid receptors and related signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Pregna-4,20-dien-3,6-dione: Another steroid with similar structural features but different functional groups.
Betamethasone: A well-known corticosteroid with potent anti-inflammatory properties.
Prednisolone: A commonly used steroid in the treatment of various inflammatory and autoimmune conditions.
Uniqueness
Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is unique due to its specific combination of functional groups, which confer distinct biological activities. Its chlorinated structure and hydroxylation pattern differentiate it from other steroids, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C21H27ClO3 |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,25H,5-6,8-9,11H2,1-3H3 |
Clave InChI |
RNSISAJHBSCDGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


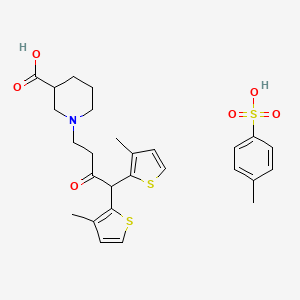
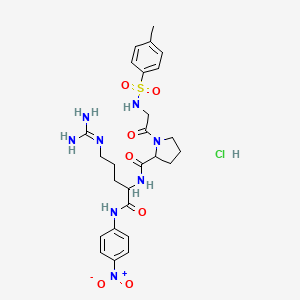
![1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B12297931.png)

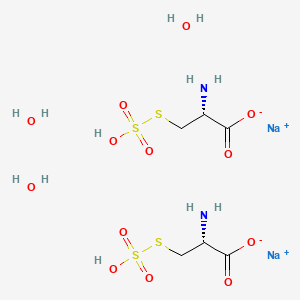
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B12297953.png)
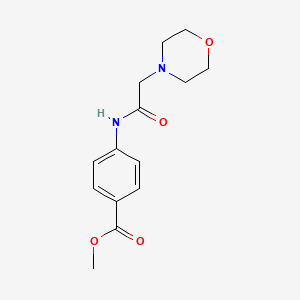

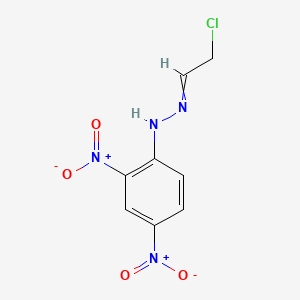
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)

